molecular formula C8H12N2 B083868 2,5-Diethylpyrazine CAS No. 13238-84-1

2,5-Diethylpyrazine

Cat. No. B083868
CAS RN: 13238-84-1
M. Wt: 136.19 g/mol
InChI Key: WAVOLMBVDCRBGR-UHFFFAOYSA-N
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Description

2,5-Diethylpyrazine is a member of pyrazines . It has a molecular formula of C8H12N2 and a molecular weight of 136.19 g/mol .


Synthesis Analysis

The synthesis of 2,5-Diethylpyrazine has been achieved through metabolic engineering strategies. In one study, an Escherichia coli strain was developed that could produce 2,5-Diethylpyrazine at high levels without the need for inducers or antibiotics . The biosynthesis pathway of 2,5-Diethylpyrazine was constructed to realize its production from glucose .


Molecular Structure Analysis

The molecular structure of 2,5-Diethylpyrazine consists of a monocyclic aromatic ring with two nitrogen atoms in para position . The IUPAC name for this compound is 2,5-diethylpyrazine .


Chemical Reactions Analysis

The formation of pyrazines, including 2,5-Diethylpyrazine, occurs during the heating of food, known as the Maillard reaction . In a study, it was found that the C- or N-terminal amino acids of lysine-containing dipeptides can exert an important effect on the formation of pyrazines .


Physical And Chemical Properties Analysis

2,5-Diethylpyrazine has a molecular weight of 136.19 g/mol . It has a computed XLogP3-AA value of 1.4, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

  • Synthesis and Reaction Studies : 2,5-Diethylpyrazine has been studied in the context of organic synthesis and chemical reactions. Ohta, Akita, and Hara (1979) explored the reactions of 2,5-diethylpyrazine 1-oxide with different chemicals, revealing insights into the chemical behavior and potential applications in synthesis (Ohta, Akita, & Hara, 1979).

  • Bioconversion Studies : Research by Wieser, Heinzmann, and Kiener (1997) on the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336 indicates potential applications of 2,5-Diethylpyrazine in the synthesis of new antituberculous agents (Wieser, Heinzmann, & Kiener, 1997).

  • Clinical Applications of Related Compounds : Although not directly about 2,5-Diethylpyrazine, studies on similar pyrazine compounds like Tetramethylpyrazine have shown clinical applications. Zhao, Liu, and Chen (2016) reviewed the mechanisms of action, clinical status, and synthetic derivatives of Tetramethylpyrazine, a compound used in traditional Chinese medicine for cardiovascular diseases, highlighting the potential medical applications of pyrazine derivatives (Zhao, Liu, & Chen, 2016).

  • Environmental Implications : Studies on the environmental fate and impact of related triazine herbicides, such as atrazine, provide context for understanding the environmental implications of pyrazine derivatives. Solomon et al. (1996) conducted an ecological risk assessment of atrazine in North American surface waters, which might be relevant for understanding the environmental behavior of similar compounds (Solomon et al., 1996).

Safety And Hazards

2,5-Diethylpyrazine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

Future Directions

The production of 2,5-Diethylpyrazine through metabolic engineering strategies shows promise for the future . The increasing consumer preference for natural products over chemically synthesized ones has led to efforts to develop efficient microbial cell factories for the production of 2,5-Diethylpyrazine .

properties

IUPAC Name

2,5-diethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-3-7-5-10-8(4-2)6-9-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVOLMBVDCRBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=N1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157511
Record name Pyrazine, 2,5-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

187.00 to 189.00 °C. @ 760.00 mm Hg
Record name 2,5-Diethylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036808
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2,5-Diethylpyrazine

CAS RN

13238-84-1
Record name 2,5-Diethylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13238-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazine, 2,5-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013238841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2,5-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Diethylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036808
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

88.00 °C. @ 760.00 mm Hg
Record name 2,5-Diethylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036808
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
217
Citations
A Ohta, Y AKITA, M HARA - Chemical and Pharmaceutical Bulletin, 1979 - jstage.jst.go.jp
The reactions of 2, 5-dimethylpyrazine 1-oxide (XI), 2, 5-diethylpyrazine 1-oxide (XIII), 2-methyl-5-phenylpyrazine 1-oxide (XV), and 2-methyl-5-phenylpyrazine 4-oxide (XVI) with …
Number of citations: 42 www.jstage.jst.go.jp
AN Yu, QH Deng - Food Science and Biotechnology, 2009 - dbpia.co.kr
The volatiles formed from the reactions of L-ascorbic acid with L-alanine at 5 different pH (5, 6, 7, 8, or 9) and 140±2℃ for 2 hr was performed using solid-phase microextraction-gas …
Number of citations: 19 www.dbpia.co.kr
S Xu, R Errabelli, DH Feener, K Noble… - … of Chromatography A, 2019 - Elsevier
Pyrazines are an important group of natural products widely used as food additives and fragrants. Gas chromatography-mass spectrometry (GCsingle bondMS) is the most widely …
Number of citations: 3 www.sciencedirect.com
Y Li, Y Yang, AN Yu - International Journal of Food Science & …, 2016 - Wiley Online Library
The formation of volatiles from the reaction between L‐ascorbic acid ( ASA ) and glycine (Gly) at different reaction parameters, such as temperature, time and pH , were reported and 20 …
Number of citations: 18 ifst.onlinelibrary.wiley.com
H GAINER, M KOKORUDZ… - The Journal of Organic …, 1961 - ACS Publications
Methyl-, 2, 5-dimethyl-, or 2, 5-diethylpyrazine, when treated in carbon tetrachloride at 40 with excess chlorine, gave 2-chloro-3-methyl-, 3-chloro-2, 5-dimethyl-, and 3-chloro-2, 5-…
Number of citations: 28 pubs.acs.org
AB Mahomed Ali - 2010 - repository.up.ac.za
An overview of the flavour and fragrance industry has indicated that there is a great demand for flavours to have the natural, halaal and kosher status. This has opened the door for the …
Number of citations: 12 repository.up.ac.za
X Yin, Y Wei, T Li, J Zhang, L Zou, Q Cui, C Lu, J Ning - LWT, 2023 - Elsevier
Maillard reactions occurred during the roasting process of large-leaf yellow tea (LYT) were the main reason for the formation of their unique flavor. However, the contribution of different …
Number of citations: 0 www.sciencedirect.com
WAM van Loon, JPH Linssen, A Legger… - Food Chemistry, 2005 - Elsevier
The aim of this study was to isolate and identify odour active compounds from French fries at mouth conditions. Volatile compounds were released from French fries by purge-and-trap, …
Number of citations: 55 www.sciencedirect.com
LT PLANTE, WG Lloyd, CE Schilling… - The Journal of Organic …, 1956 - ACS Publications
Catalytic cyclization of 5-amino-2, 2, 5-trimethyl-3-aza-l-hexanol with Raney nickel gave 2, 2, 5, 5-tetramethyl-2, 3, 4, 5-tetrahydropyrazine in 79% yield. This compound is a Schiff base …
Number of citations: 10 pubs.acs.org
Y Yang, J Hua, Y Deng, Y Jiang, MC Qian… - Food Research …, 2020 - Elsevier
The drying technology is crucial to the quality of Congou black tea. In this study, the aroma dynamic characteristics during the variable-temperature final firing of Congou black tea was …
Number of citations: 42 www.sciencedirect.com

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